1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiophene ring, a sulfonyl group, and a methylphenyl group . These functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group might increase its polarity .Scientific Research Applications
Synthesis and Structure-Activity Relationships
Compounds structurally related to "3-(2-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole" have been synthesized and evaluated for their biological activities. For example, the synthesis and study of amines containing the 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment revealed their antagonist activity towards serotonin 5-HT6 receptors. The investigation showed that specific substitutions on the molecule significantly affect its activity, illustrating the importance of structural modifications in designing potent receptor antagonists (Ivachtchenko et al., 2013).
Molecular Conformations and Hydrogen Bonding
The study of molecular conformations and hydrogen bonding patterns in compounds is crucial for understanding their physicochemical properties and interactions with biological targets. Research on closely related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, has provided insights into their structural characteristics and intermolecular interactions. Such studies are essential for the rational design of new compounds with desired biological activities (Sagar et al., 2017).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis and characterization of derivatives of pyrazole and thiazole compounds for their potential antimicrobial and anticancer activities. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the therapeutic potential of such compounds in treating various diseases (Küçükgüzel et al., 2013).
Green Synthesis and Environmental Applications
The application of green synthesis methodologies for the preparation of heterocyclic compounds is an area of growing interest. The development of environmentally friendly synthetic routes for compounds like thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, is an example of research aiming to reduce the environmental impact of chemical syntheses. Such studies are vital for advancing sustainable practices in medicinal chemistry (Sowmya et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-6-3-4-7-12(11)14-10-13(15-8-5-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTIOPOVHVOEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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